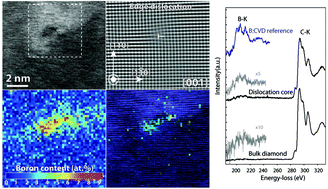Direct imaging of boron segregation at dislocations in B:diamond heteroepitaxial films†
Nanoscale Pub Date: 2015-12-21 DOI: 10.1039/C5NR07535A
Abstract
A thin film of heavily B-doped diamond has been grown epitaxially by microwave plasma chemical vapor deposition on an undoped diamond layer, on top of a Ir/YSZ/Si(001) substrate stack, to study the boron segregation and boron environment at the dislocations present in the film. The density and nature of the dislocations were investigated by conventional and weak-beam dark-field transmission electron microscopy techniques, revealing the presence of two types of dislocations: edge and mixed-type 45° dislocations. The presence and distribution of B in the sample was studied using annular dark-field scanning transmission electron microscopy and spatially resolved electron energy-loss spectroscopy. Using these techniques, a segregation of B at the dislocations in the film is evidenced, which is shown to be intermittent along the dislocation. A single edge-type dislocation was selected to study the distribution of the boron surrounding the dislocation core. By imaging this defect at atomic resolution, the boron is revealed to segregate towards the tensile strain field surrounding the edge-type dislocations. An investigation of the fine structure of the B-K edge at the dislocation core shows that the boron is partially substitutionally incorporated into the diamond lattice and partially present in a lower coordination (sp2-like hybridization).


Recommended Literature
- [1] The construction of a heterostructured RGO/g-C3N4/LaCO3OH composite with enhanced visible light photocatalytic activity for MO degradation†
- [2] A titrimetric method for determining total sulphur in mineral soils
- [3] In situ-grown Co3S4 sheet-functionalized metal–organic framework via surface engineering as a HER catalyst in alkaline media†
- [4] Carbazole dendrimers containing oligoarylfluorene cores as solution-processed hole-transporting non-doped emitters for efficient pure red, green, blue and white organic light-emitting diodes†
- [5] Functional molecular wires
- [6] Catalytic asymmetric hydrogenation reaction by in situ formed ultra-fine metal nanoparticles in live thermophilic hydrogen-producing bacteria†
- [7] FRET and ligand related NON-FRET processes in single quantum dot-perylene bisimide assemblies†
- [8] A critical study of Brilliant green as a spectrophotometric reagent: the determination of antimony
- [9] Rare earth-doped nanocrystals for bioimaging in the near-infrared region
- [10] Controlling cis/trans-selectivity in intramolecular Diels–Alder reactions of benzo-tethered, ester linked 1,3,9-decatrienes†










